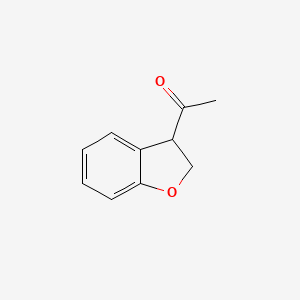

1-(2,3-Dihydrobenzofuran-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLDEPRUQFLRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 2,3 Dihydrobenzofuran 3 Yl Ethanone and Its Derivatives

Development of Novel Synthetic Routes

The creation of new synthetic pathways to 2,3-dihydrobenzofuran (B1216630) structures, the core of 1-(2,3-dihydrobenzofuran-3-yl)ethanone, has evolved significantly. Researchers are moving beyond classical methods to develop more sophisticated and efficient one-pot or tandem reactions that construct the heterocyclic ring with precision.

Chemo-, Regio-, and Stereoselective Approaches

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis to minimize waste and avoid costly separation of isomers. For the synthesis of 3-substituted dihydrobenzofurans, controlling the stereochemistry at the C3 position is often a key challenge.

Enantioselective Synthesis: A notable approach involves the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. rsc.org This method utilizes a cationic iridium complex with a chiral bisphosphine ligand to catalyze the cyclization, yielding 3-substituted dihydrobenzofurans in high yields and with excellent enantioselectivity. The ketone's carbonyl group acts as an effective directing group for the crucial C-H activation step. rsc.org Another powerful strategy is the asymmetric cascade reaction, which can construct trans-2,3-dihydrobenzofurans. This reaction employs an in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone (B49325) derivatives in the presence of a chiral thiourea (B124793) catalyst, achieving good yields and high stereoselectivity (up to 84% enantiomeric excess and >20:1 diastereomeric ratio). researchgate.net

Diastereoselective Synthesis: Dearomative cycloaddition reactions have emerged as a powerful tool. For instance, the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines, triggered by a base like potassium carbonate, proceeds with perfect diastereoselectivity (>20:1 dr) to create complex polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

Regioselective Synthesis: Regioselectivity is critical when multiple reaction sites are present. A fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. This process involves the generation of an o-quinone methide intermediate, followed by a Michael addition and subsequent intramolecular cyclization. organic-chemistry.org

| Method | Key Reagents/Catalyst | Selectivity | Findings | Reference |

| Intramolecular Hydroarylation | Cationic Iridium Complex / Chiral Bisphosphine Ligand | Enantioselective | High yields and high enantioselectivity for 3-substituted dihydrobenzofurans. | rsc.org |

| Asymmetric Cascade | Chiral Thiourea Catalyst / Pyridinium Ylide | Enantio- & Diastereoselective | Good to excellent yields, up to 84% ee, >20:1 dr for trans-2,3-dihydrobenzofurans. | researchgate.net |

| Dearomative (3+2) Cycloaddition | K₂CO₃ (Base) | Diastereoselective | Excellent yields (up to 98%) and perfect diastereoselectivity (>20:1 dr). | nih.gov |

| Desilylation/Cyclization | Fluoride Source | Regioselective | Forms 3-substituted products via an o-quinone methide intermediate. | organic-chemistry.org |

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

Catalysis is a cornerstone of efficient synthesis, offering pathways with lower activation energies and improved selectivity. Both homogeneous and heterogeneous catalysts are extensively used in the synthesis of the dihydrobenzofuran ring system.

Homogeneous Catalysis: Transition metal catalysts are widely employed. Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Similarly, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone to construct indole-tethered benzofuran (B130515) scaffolds. rsc.org Rhodium(III) complexes have been used to catalyze the C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes to build dihydrobenzofurans. organic-chemistry.org Biocatalysis, a subset of homogeneous catalysis, uses enzymes to achieve remarkable selectivity. Engineered myoglobin (B1173299) variants can catalyze the cyclopropanation of benzofurans to give stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereo- and enantiopurity (>99.9% de and ee). rochester.edu

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Reference |

| Homogeneous | Pd/TY-Phos | Heck/Tsuji-Trost | High enantiocontrol and functional group tolerance. | organic-chemistry.org |

| Homogeneous | Cationic Iridium Complex | Intramolecular Hydroarylation | C-H activation directed by a carbonyl group. | rsc.org |

| Homogeneous | Engineered Myoglobin | Biocatalytic Cyclopropanation | Extremely high diastereo- and enantioselectivity. | rochester.edu |

| Homogeneous | Cu(OTf)₂ | [3+2] Cycloaddition | Low catalyst loading and broad substrate scope. | rsc.org |

| Heterogeneous | Pd on Activated Carbon | Carbonylative Cyclization | Easy to separate and recycle catalyst. | nih.gov |

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic routes to dihydrobenzofurans incorporate these principles.

One-pot reactions are inherently greener as they reduce the number of work-up and purification steps, saving solvents and energy. A facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved under mild, metal-free conditions through a [4+1] annulation of para-quinone methides. rsc.orgresearchgate.net The use of less hazardous solvents and reaction conditions is another key aspect. An ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives (chalcones) uses ethanol (B145695) as the solvent at room temperature, which is a significant improvement over methods requiring harsh conditions. researchgate.net Furthermore, catalyst-free approaches, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, completely avoid the use of potentially toxic and expensive metal catalysts. nih.gov The use of ionic liquids, sometimes in combination with water, has also been explored as an eco-friendly medium for related heterocycle synthesis, often eliminating the need for an additional catalyst. rsc.org

Advanced Reaction Conditions and Technologies

The adoption of advanced technologies can lead to significant improvements in reaction efficiency, safety, and scalability. Flow chemistry, microwave irradiation, and photochemistry are increasingly being applied to the synthesis of heterocyclic compounds like 2,3-dihydrobenzofurans.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. While specific literature on the flow synthesis of this compound is sparse, the principles have been successfully applied to the synthesis of other complex heterocycles. Sequential flow processes allow for the telescoping of multiple reaction steps without intermediate isolation. For example, multi-step flow systems have been designed for the synthesis of indole (B1671886) and oxadiazole cores, demonstrating the potential for creating complex molecules like dihydrobenzofuran derivatives in a continuous, automated manner. This technology is well-suited for intramolecular cyclizations and catalytic reactions that are central to dihydrobenzofuran synthesis.

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing side product formation. nih.govnih.gov An efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed using microwave heating under Sonogashira conditions. nih.gov Tandem reactions, such as a four-component Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition, have been used to build complex fused heterocyclic systems efficiently. beilstein-journals.org The use of microwave irradiation under solvent-free conditions, often coupled with a solid-supported catalyst, represents a particularly green and efficient approach. researchgate.net

Photochemical Synthesis: Photochemical reactions use light to induce chemical transformations, often enabling unique cyclizations that are not accessible through thermal methods. chim.it These reactions are typically conducted under very mild conditions. A novel approach to naphtho[1,2-b]benzofuran derivatives has been developed based on the photochemical reaction of 2,3-disubstituted benzofurans. osi.lv The process involves the photocyclization of a hexatriene system, followed by aromatization. While direct photochemical synthesis of the target compound is not widely reported, the investigation of related processes, such as the chemiluminescence of benzofuran-2(3H)-one derivatives, provides insight into the behavior of these scaffolds under photochemical conditions and the potential for light-induced synthetic strategies. rsc.org

Total Synthesis Strategies Involving the this compound Moiety

The 2,3-dihydrobenzofuran core is a prevalent structural motif found in a wide array of biologically active natural products. rsc.org Consequently, numerous synthetic strategies have been developed to construct this heterocyclic system. rsc.orgresearchgate.net The incorporation of an acetyl group at the C3 position, yielding the this compound moiety, provides a key functional handle for further elaboration in the context of total synthesis. This substructure serves as a critical building block in the assembly of more complex molecular architectures, particularly certain classes of lignans (B1203133) and flavonoids.

A notable example of a total synthesis featuring a substituted 2,3-dihydrobenzofuran core is that of Ailanthoidol. nih.govacs.orgacs.org While not containing the specific ethanone (B97240) moiety, the strategies employed for the construction of the core benzofuran structure are highly relevant. The synthesis of Ailanthoidol has been achieved through a concise route utilizing a Stille coupling reaction as a key step to form the 2-arylbenzofuran skeleton. nih.govacs.orgacs.org This highlights a common strategy where the benzofuran ring is constructed and subsequently modified.

In the context of synthesizing molecules that do contain the this compound functionality, a common retrosynthetic approach involves the late-stage introduction of the acetyl group or the cyclization of a precursor already containing the necessary carbon framework.

One strategic approach to embedding the this compound moiety within a larger natural product, for instance, a hypothetical complex flavagline analogue, would involve an intramolecular cyclization of a phenolic precursor. The rocaglamides (also known as flavaglines) are a class of natural products that feature a cyclopenta[b]benzofuran core, which is structurally related to the 2,3-dihydrobenzofuran system. nih.govnih.govresearchgate.net

A plausible synthetic sequence could commence with a suitably substituted phenol (B47542) and an α,β-unsaturated ketone. The key steps often involve the formation of the dihydrobenzofuran ring through either an intramolecular Williamson ether synthesis or a transition-metal-catalyzed cyclization.

Consider the following hypothetical synthetic sequence toward a complex target molecule incorporating the desired moiety. The strategy hinges on an intramolecular Michael addition followed by cyclization.

Hypothetical Synthetic Route:

Starting Material Preparation: The synthesis would begin with the preparation of a key intermediate, an ortho-hydroxystyrene derivative bearing a pendant acetyl group precursor. This could be assembled from commercially available building blocks via standard transformations like Wittig or Horner-Wadsworth-Emmons olefination reactions.

Key Cyclization Step: The crucial step involves the stereoselective cyclization of the phenolic precursor. This can often be achieved under basic conditions, where deprotonation of the phenol initiates an intramolecular conjugate addition onto the α,β-unsaturated system, directly forming the 2,3-dihydrobenzofuran ring. The stereochemistry at the C2 and C3 positions can be controlled by the choice of reagents and reaction conditions.

Functional Group Interconversion: Following the successful construction of the core heterocyclic system, the final step would be the conversion of the acetyl precursor into the desired ethanone functionality. This might involve oxidation of an alcohol or hydrolysis of a protected ketone.

The following table outlines the key transformations in this hypothetical synthesis:

| Step | Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of Phenolic Precursor | o-Hydroxybenzaldehyde, phosphonium (B103445) ylide, base (e.g., n-BuLi) | Assembly of the open-chain precursor with the required carbon skeleton. |

| 2 | Intramolecular Cyclization | Base (e.g., K2CO3, Cs2CO3) or Pd-catalysis | Formation of the 2,3-dihydrobenzofuran ring system. |

| 3 | Acetyl Group Formation | Oxidizing agent (e.g., PCC, DMP) | Installation of the final ethanone functionality at the C3 position. |

This modular approach allows for the synthesis of various derivatives by simply modifying the initial building blocks. The strategic placement of the acetyl group within the 2,3-dihydrobenzofuran core provides a versatile handle for creating diverse and complex molecular structures, which is a cornerstone of modern total synthesis. nih.gov

Comprehensive Studies on the Chemical Reactivity and Mechanistic Pathways of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone

Elucidation of Reaction Mechanisms

Detailed mechanistic studies, including kinetic and thermodynamic investigations, specifically focused on 1-(2,3-dihydrobenzofuran-3-yl)ethanone are not extensively available in the public domain. General principles of physical organic chemistry can, however, provide a foundational understanding of its likely reactivity.

Kinetic and Thermodynamic Investigations

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in published literature. To rigorously determine reaction rates, activation energies, and the thermodynamic stability of reactants, products, and intermediates, dedicated experimental studies would be required. Such studies would likely involve techniques like UV-Vis spectroscopy to monitor reaction progress, calorimetry to measure enthalpy changes, and computational modeling to estimate thermodynamic parameters.

In the absence of specific data, it can be inferred that the kinetics of reactions at the carbonyl group would be influenced by both steric and electronic factors. The dihydrobenzofuran ring, being somewhat bulky, might sterically hinder the approach of nucleophiles to the carbonyl carbon compared to a simple aliphatic ketone. Electronically, the oxygen atom in the dihydrofuran ring could have a modest electron-donating effect through resonance, which might slightly decrease the electrophilicity of the carbonyl carbon and thus affect reaction rates.

Characterization of Reactive Intermediates

The characterization of reactive intermediates is crucial for elucidating reaction mechanisms. In the context of this compound, several types of intermediates could be anticipated depending on the reaction conditions.

For reactions involving the carbonyl group, a common intermediate is the tetrahedral intermediate , formed upon nucleophilic attack. libretexts.orgunizin.org This intermediate features a carbon atom that has transitioned from sp² to sp³ hybridization. libretexts.org For reactions involving the dihydrobenzofuran ring, intermediates such as carbocations or radicals could be formed, particularly in reactions involving electrophilic addition to the aromatic part of the molecule or radical-mediated processes. curlyarrows.com

Direct observation and characterization of these transient species would necessitate advanced spectroscopic techniques like low-temperature NMR, EPR (for radical intermediates), or time-resolved spectroscopy. Chemical trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, could also provide indirect evidence for the existence of specific intermediates. libretexts.org

Exploration of Diverse Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional components: the carbonyl group and the dihydrobenzofuran ring system.

Electrophilic and Nucleophilic Reactions of the Carbonyl Group

The carbonyl group is a key site for a variety of chemical transformations due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic and the oxygen atom nucleophilic.

Electrophilic Reactions: While the carbon of the carbonyl group is electrophilic, the oxygen atom possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. Protonation of the carbonyl oxygen by an acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org

Nucleophilic Reactions: The electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles. masterorganicchemistry.com These reactions, known as nucleophilic additions, are fundamental to carbonyl chemistry. libretexts.orgunizin.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add irreversibly to the carbonyl group to form a tertiary alcohol after acidic workup. Weaker nucleophiles, like cyanide or alcohols, would likely add reversibly. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated. unizin.org

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Predicted Product (after workup) | Reaction Type |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(2,3-Dihydrobenzofuran-3-yl)ethanol | Reduction |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 2-(2,3-Dihydrobenzofuran-3-yl)propan-2-ol | Grignard Reaction |

| Cyanide | Hydrogen cyanide (HCN) | 2-cyano-2-(2,3-dihydrobenzofuran-3-yl)propane | Cyanohydrin Formation |

Reactions Involving the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system consists of an aromatic benzene (B151609) ring fused to a dihydrofuran ring. The reactivity of this system can involve both the aromatic portion and the heterocyclic ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur on the benzene ring. The position of substitution would be directed by the activating and directing effects of the ether oxygen and the acetyl group substituent.

The dihydrofuran ring itself can undergo specific reactions. For instance, the ether linkage could be cleaved under harsh acidic conditions. The C-H bonds adjacent to the oxygen atom or on the benzylic position could be susceptible to oxidation or radical abstraction.

Derivatization and Functionalization Strategies

The strategic modification of this compound is a key focus for chemists aiming to create novel molecular architectures. These strategies can be broadly categorized into the selective modification of the acetyl side chain and the functionalization of the aromatic and dihydrofuran rings.

Selective Modification of the Acetyl Side Chain

The acetyl group, with its reactive carbonyl and α-methyl protons, is a prime site for a variety of chemical transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

One of the most common reactions involving the acetyl group is the Claisen-Schmidt condensation . This base-catalyzed reaction with aromatic aldehydes leads to the formation of chalcones, which are α,β-unsaturated ketones. mdpi.comnumberanalytics.comwikipedia.orgyoutube.comnih.gov The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325). The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. mdpi.comnih.gov

The acetyl group can also be transformed into other functional groups through various established methods. The Willgerodt-Kindler reaction , for instance, provides a method to convert aryl methyl ketones into the corresponding thioamides. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction is typically carried out with sulfur and a secondary amine, such as morpholine, at elevated temperatures. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide.

Another useful transformation is the haloform reaction , which converts methyl ketones into carboxylic acids and a haloform (chloroform, bromoform, or iodoform). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base.

The ketone of the acetyl group can be oxidized to an ester through the Baeyer-Villiger oxidation . organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.comresearchgate.net This reaction is typically performed with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. The regioselectivity of the reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

Conversely, the acetyl group can be reduced to an ethyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are two classical methods for this transformation. wikipedia.orgwikipedia.orgyoutube.comannamalaiuniversity.ac.incambridge.orgalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Below is a table summarizing some of these selective modifications.

| Reaction | Reagents and Conditions | Product Type | Plausible Yield (%) |

| Claisen-Schmidt Condensation | ArCHO, NaOH, EtOH, rt | Chalcone | 85-95 |

| Willgerodt-Kindler Reaction | S, Morpholine, heat | Thioamide | 60-75 |

| Haloform Reaction | I₂, NaOH, H₂O | Carboxylic Acid | 70-85 |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂, rt | Ester | 65-80 |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol, heat | Alkane | 70-90 |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Alkane | 60-80 |

Note: The yields presented in this table are hypothetical and based on typical ranges for these reactions with similar substrates, as specific experimental data for this compound was not found in the searched literature.

Functionalization of the Aromatic and Dihydrofuran Rings

Common electrophilic substitution reactions include:

Nitration: using a mixture of nitric acid and sulfuric acid.

Halogenation: using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation: using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce another acyl group. beilstein-journals.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation: using an alkyl halide with a Lewis acid catalyst, though this reaction is prone to rearrangements and polyalkylation. libretexts.orgchadsprep.comyoutube.com

The dihydrofuran ring also presents a site for chemical modification. For instance, the ring can undergo oxidative cleavage under strong oxidizing conditions. Another possibility is the dehydrogenation of the dihydrofuran ring to form the corresponding furan (B31954) derivative, which would introduce full aromaticity to the heterocyclic ring. This can sometimes be achieved using catalysts like palladium on carbon (Pd/C) at high temperatures or with chemical oxidants. Electrophilic addition to the double bond of the enol ether tautomer of the dihydrofuran ring is also a possibility under certain conditions. wikipedia.orgnih.govorganic-chemistry.org

Below is a table summarizing potential functionalization strategies for the ring systems.

| Reaction Type | Target Ring | Reagents and Conditions | Plausible Product |

| Nitration | Aromatic | HNO₃, H₂SO₄, 0 °C to rt | Nitro-substituted derivative |

| Bromination | Aromatic | Br₂, FeBr₃, rt | Bromo-substituted derivative |

| Friedel-Crafts Acylation | Aromatic | RCOCl, AlCl₃, CH₂Cl₂ | Acyl-substituted derivative |

| Dehydrogenation | Dihydrofuran | Pd/C, heat | 1-(Benzofuran-3-yl)ethanone |

| Ring Opening | Dihydrofuran | Strong oxidizing agents | Phenolic acid derivative |

Note: The products listed are general descriptions, and the specific isomers and yields would need to be determined experimentally. This data is illustrative due to the lack of specific experimental results for this compound in the searched literature.

Advanced Computational and Theoretical Chemistry Investigations of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic nature and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic character of 1-(2,3-dihydrobenzofuran-3-yl)ethanone is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system. In contrast, the LUMO signifies the region most likely to accept an electron, highlighting areas prone to nucleophilic attack. The LUMO is anticipated to be centered on the acetyl group, specifically the carbonyl carbon, due to its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the benzofuran ring, indicating the site of electron donation. |

| LUMO | -1.2 | Centered on the acetyl group's carbonyl carbon, indicating the site of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability and reactivity. |

Note: The values presented in this table are illustrative and would require specific DFT calculations for precise determination.

Reaction Mechanism Prediction and Transition State Modeling

Theoretical chemistry can be used to map out potential reaction pathways for this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanisms, including the structures of short-lived intermediates and high-energy transition states.

For instance, the reduction of the ketone in this compound to form the corresponding alcohol could be modeled. Computational methods would be used to locate the transition state structure for the nucleophilic attack of a hydride reagent on the carbonyl carbon. The calculation of the activation energy—the energy barrier that must be overcome for the reaction to proceed—provides a quantitative measure of the reaction's feasibility. Such studies are invaluable for understanding and optimizing synthetic procedures.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which is essential for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing predicted spectra with experimental data can confirm the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. The characteristic stretching frequency of the carbonyl (C=O) group in the acetyl moiety, for example, would be a prominent feature and can be predicted with high accuracy.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of light it absorbs in the ultraviolet-visible (UV-Vis) range. This information helps to understand the molecule's electronic structure and its potential applications in materials science.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~195-205 ppm |

| ¹H NMR | Methyl Protons (-CH₃) Chemical Shift | ~2.1-2.4 ppm |

| IR | Carbonyl (C=O) Stretch | ~1710-1730 cm⁻¹ |

| UV-Vis | λmax (Electronic Transition) | ~250-280 nm |

Note: These are typical ranges and would be refined by specific computational models.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure of a static molecule, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The dihydrofuran ring can adopt different puckered conformations, and the acetyl group can rotate. MD simulations can explore the potential energy landscape of the molecule, identifying the most stable, low-energy conformations and the energy barriers between them. This analysis is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The results would typically be visualized as a Ramachandran-like plot showing the relative energies of different rotamers of the acetyl group.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, including other molecules of the same type or solvent molecules. By simulating this compound in a virtual box of a specific solvent, such as water or an organic solvent, one can analyze the formation of hydrogen bonds and other non-covalent interactions.

For example, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. Simulations can quantify the strength and lifetime of these hydrogen bonds, providing a molecular-level understanding of the compound's solubility and how the solvent might influence its conformational preferences and reactivity. This information is vital for predicting the behavior of the compound in different chemical environments.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity

The prediction of chemical reactivity through traditional experimental methods can be a resource-intensive and time-consuming endeavor. In recent years, the integration of machine learning (ML) and artificial intelligence (AI) has emerged as a transformative approach in chemical sciences, offering the potential to rapidly and accurately forecast the outcomes of chemical reactions. nih.govnih.gov These computational tools can model complex, non-linear relationships between molecular structures and their reactive behavior, providing valuable insights for reaction optimization and the discovery of novel reaction pathways. aimlic.comnih.gov For a molecule such as this compound, ML and AI can be leveraged to predict its reactivity across a diverse range of reaction conditions and with various reactants.

Machine learning models are trained on large datasets of known chemical reactions. nih.gov These datasets contain information on the reactants, reagents, solvents, temperatures, and the resulting products and yields. nih.gov By processing this information, the ML model learns the underlying patterns that govern chemical reactivity. Once trained, the model can be used to predict the outcome of new, previously unseen reactions. youtube.com

A variety of machine learning algorithms can be employed for reactivity prediction, including:

Random Forests: This method builds a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is robust to overfitting and can handle large datasets with high dimensionality. nih.gov

Neural Networks: Inspired by the structure of the human brain, neural networks consist of interconnected nodes or "neurons" in a layered structure. Deep neural networks, with many layers, are particularly adept at learning complex patterns from raw data, such as molecular structures. nih.gov

Support Vector Machines (SVMs): SVMs are a set of supervised learning methods used for classification, regression, and outliers detection.

Transformer-based models: Originally developed for natural language processing, transformer models have been adapted to treat chemical reactions as a language, "translating" reactants into products. These models have shown remarkable success in predicting reaction outcomes with high accuracy. youtube.com

To apply these models to this compound, its structure would first be converted into a machine-readable format, such as a molecular fingerprint or a SMILES (Simplified Molecular-Input Line-Entry System) string. This representation, along with the representations of other reactants and the reaction conditions, serves as the input for the trained ML model. The model then outputs a prediction, which could be the likelihood of a reaction occurring, the expected yield of the product, or the most probable reaction product from a set of possibilities.

A hypothetical application of a machine learning model to predict the yield of a reaction involving this compound is presented in the table below. In this scenario, a random forest model has been trained on a large dataset of similar reactions and is now used to predict the yield of the reaction of this compound with different reagents under various conditions.

| Reactant 1 | Reagent | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

| This compound | Sodium borohydride (B1222165) | None | Methanol | 25 | 92 |

| This compound | Lithium aluminum hydride | None | Tetrahydrofuran | 0 | 95 |

| This compound | Methylmagnesium bromide | None | Diethyl ether | 35 | 85 |

| This compound | Phenylhydrazine | Acetic acid | Ethanol (B145695) | 78 | 78 |

| This compound | N-Bromosuccinimide | Benzoyl peroxide | Carbon tetrachloride | 77 | 65 |

Table 1. Hypothetical data from a machine learning model predicting the reaction yield for this compound under various conditions.

The predictions generated by such a model can guide experimental chemists in selecting the most promising reaction conditions to achieve a desired outcome, thereby accelerating the pace of research and development. Furthermore, by analyzing the features that the model deems important for predicting reactivity, chemists can gain deeper insights into the underlying reaction mechanisms.

Sophisticated Analytical Chemistry Methodologies for Research on 1 2,3 Dihydrobenzofuran 3 Yl Ethanone

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in unequivocally identifying the chemical structure of new derivatives of 1-(2,3-Dihydrobenzofuran-3-yl)ethanone. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are indispensable tools for researchers in this field.

Multi-dimensional NMR Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the complex structures of this compound derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. nih.govchemicalbook.com

Common 2D NMR techniques applicable to these derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. sdsu.eduresearchgate.net For a derivative of this compound, COSY would show correlations between the protons on the dihydrofuran ring, for instance.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the acetyl group to the dihydrobenzofuran ring. youtube.com

A representative analysis of a substituted 2,3-dihydrobenzofuran (B1216630) derivative using 2D NMR is detailed in the table below, illustrating how these techniques are used to assign the chemical shifts and confirm the connectivity of the atoms. researchgate.net

| Technique | Observed Correlations (Example: Substituted 2,3-Dihydrobenzofuran) | Information Gained |

| COSY | Cross-peak between H-2 (δ 5.47 ppm) and H-3 (δ 4.60 ppm). | Confirms the vicinal coupling between the protons on the C2 and C3 positions of the dihydrofuran ring. |

| HSQC | Correlation between the proton at δ 5.47 ppm and the carbon at δ 88.7 ppm. | Assigns the carbon at 88.7 ppm as C-2, directly bonded to H-2. |

| HMBC | Cross-peak from the methyl protons of the acetyl group to the carbonyl carbon. | Confirms the presence of the ethanone (B97240) moiety. |

| HMBC | Cross-peak from H-3 (δ 4.60 ppm) to the aromatic carbon C-3a (δ 126.0 ppm). | Establishes the connectivity of the dihydrofuran ring to the benzene (B151609) ring. |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition with high accuracy. whitman.edu This is a critical first step in identifying a novel derivative. Tandem mass spectrometry (MS/MS), often performed with techniques like electrospray ionization (ESI), is then used to fragment the molecule and study its fragmentation patterns. researchgate.netnih.gov

The fragmentation pathways of 2,3-dihydrobenzofuran derivatives are influenced by their structural features. nih.gov For a compound like this compound, characteristic fragmentation would likely involve:

Cleavage of the acetyl group: Loss of the acetyl radical (•COCH₃) or a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

Ring opening of the dihydrofuran moiety: This can lead to a series of characteristic fragment ions.

Formation of acylium ions: In ESI-MS/MS, protonated molecules can fragment to form stable acylium ions, which can be diagnostic for the presence of a ketone. researchgate.net

A study on the fragmentation of 2-aroylbenzofuran derivatives using ESI-MS/MS revealed that the most intense fragment ions were often the result of competitive hydrogen rearrangements. researchgate.netnih.gov Similar detailed fragmentation studies on novel derivatives of this compound would be crucial for their structural confirmation.

| Ionization Method | Parent Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |

| Electron Ionization (EI) | [M]⁺• | [M-CH₃]⁺, [M-COCH₃]⁺, [C₈H₇O]⁺ | Alpha-cleavage of the acetyl group and fragmentation of the dihydrofuran ring. researchgate.netnist.govnist.gov |

| Electrospray Ionization (ESI) | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - COCH₃]⁺ | Loss of water and cleavage of the side chain. |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. mdpi.com For novel chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the gold standard for structural elucidation.

Research on substituted 2,3-dihydrobenzofurans has utilized X-ray crystallography to confirm the relative stereochemistry of substituents on the dihydrofuran ring. rsc.org For instance, the cis or trans relationship between substituents at the C2 and C3 positions can be unambiguously determined.

A 2014 study reported the X-ray crystal structure of a substituted 5-(2,3-dihydro-7-benzofuryl) derivative, revealing details about the planarity of the bicyclic system and intramolecular hydrogen bonding. fao.orgznaturforsch.com Such analyses would be invaluable for understanding the solid-state conformation and intermolecular interactions of new derivatives of this compound.

| Parameter | Example Data for a Dihydrobenzofuran Derivative | Significance |

| Crystal System | Triclinic | Describes the basic repeating unit of the crystal lattice. mdpi.com |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, α = 95°, β = 102°, γ = 110° | Defines the size and shape of the repeating unit. |

| Dihedral Angle | 9.6° between heteroaryl systems | Quantifies the planarity between different parts of the molecule. fao.orgznaturforsch.com |

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. Chiral chromatography is particularly important for resolving enantiomers, while preparative chromatography is used to isolate isomers and purify compounds for further study.

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the C3 position, its synthesis will typically result in a racemic mixture of two enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. youtube.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantioselectivity for a broad range of compounds. researchgate.net

The development of an enantioselective synthesis for 3-substituted dihydrobenzofurans, reporting high enantiomeric excesses (e.g., up to 99:1 er), inherently relies on accurate analytical methods like chiral HPLC to validate these results. nih.gov

| Parameter | Typical Conditions for Chiral HPLC |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica (B1680970) gel |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 80:20 v/v) google.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Resolution Factor (Rs) | > 1.5 for baseline separation |

Preparative Chromatography for Isomer Separation

In addition to enantiomers, the synthesis of derivatives of this compound may yield other types of isomers, such as regioisomers or diastereomers. Preparative chromatography is a crucial technique for isolating these isomers on a larger scale for subsequent structural analysis and further research.

Both preparative Thin-Layer Chromatography (TLC) and column chromatography over silica gel are commonly employed. researchgate.net The choice of solvent system (eluent) is optimized to achieve the best possible separation between the target isomers. For example, a mixture of toluene (B28343) and ethyl acetate (B1210297) has been used to separate configurational isomers of multifunctional 2,3-dihydrobenzofurans. researchgate.net The separated fractions are then collected and the purity of the isolated isomers is confirmed using analytical HPLC and spectroscopic methods.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Preparative Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (5:1) | Isolation of a specific regioisomer from a reaction mixture. semanticscholar.org |

| Preparative TLC | Silica Gel with indicator | Toluene / Ethyl Acetate (1:1) | Separation of cis/trans diastereomers. researchgate.net |

In-situ and Operando Analytical Methods for Reaction Monitoring

The synthesis of this compound, a process that can involve intramolecular cyclization and Friedel-Crafts acylation-type reactions, necessitates precise control over reaction parameters to ensure optimal yield and purity. Traditional analytical methods, which rely on the withdrawal of samples for offline analysis, often fail to provide a real-time understanding of the reaction dynamics. In contrast, in-situ and operando spectroscopic techniques offer a continuous, real-time window into the chemical transformations as they occur within the reactor, without disturbing the reaction system. youtube.comyoutube.com These Process Analytical Technology (PAT) tools are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing process conditions. acs.orgnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be employed to monitor the progress of the synthesis of this compound by tracking the concentration changes of key functional groups in real-time. youtube.comyoutube.com By inserting a robust probe directly into the reaction vessel, characteristic infrared absorption bands of reactants, intermediates, and the final product can be continuously measured. youtube.com For example, in a potential synthesis involving a Friedel-Crafts acylation, the disappearance of the acyl chloride carbonyl stretch and the appearance of the ketone carbonyl stretch of the product could be monitored to determine reaction kinetics and endpoint. researchgate.net

Similarly, operando Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly adept at monitoring reactions in aqueous or highly polar solvent systems, where FTIR can be limited. nih.gov Its ability to be interfaced with flow chemistry setups also makes it a powerful tool for the continuous manufacturing of fine chemicals. rsc.org For the synthesis of this compound, operando Raman could track changes in the aromatic ring substitution patterns and the formation of the dihydrobenzofuran ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of flow-NMR techniques, has emerged as a highly specific method for real-time reaction monitoring. rsc.orgmpg.de It provides detailed structural information, allowing for the unambiguous identification and quantification of all species present in the reaction mixture, including isomers and byproducts. nih.gov This level of detail is crucial for understanding complex reaction pathways and for the precise control needed in pharmaceutical and fine chemical synthesis. nih.gov

The data generated from these in-situ and operando methods are not only qualitative but can be highly quantitative, providing the basis for detailed kinetic models. This allows for a deeper understanding of the reaction mechanism and the influence of various parameters such as temperature, catalyst loading, and reactant concentration.

Detailed Research Findings

While specific in-situ and operando studies on the synthesis of this compound are not widely published, the application of these techniques to analogous reactions provides a clear indication of their utility. For instance, in-situ FTIR has been successfully used to monitor the kinetics of intramolecular cyclization reactions, a key step in the formation of dihydrobenzofuran rings. The table below illustrates the type of data that can be obtained from such an experiment.

| Time (minutes) | Reactant A (Aromatic Precursor) Absorbance (cm⁻¹) | Intermediate B (Cyclized Product) Absorbance (cm⁻¹) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.25 | 0.00 | 0 |

| 10 | 0.98 | 0.27 | 21.6 |

| 20 | 0.75 | 0.50 | 40.0 |

| 30 | 0.52 | 0.73 | 58.4 |

| 40 | 0.31 | 0.94 | 75.2 |

| 50 | 0.15 | 1.10 | 88.0 |

| 60 | 0.05 | 1.20 | 96.0 |

Furthermore, operando Raman spectroscopy has been instrumental in studying Friedel-Crafts acylation reactions. The ability to monitor the consumption of the aromatic substrate and the formation of the acylated product in real-time allows for precise determination of the reaction endpoint and can help in minimizing the formation of impurities. The following table provides an example of the quantitative data that can be derived from operando Raman analysis.

| Reaction Time (minutes) | Concentration of 2,3-Dihydrobenzofuran (M) | Concentration of Acetyl Chloride (M) | Concentration of this compound (M) |

|---|---|---|---|

| 0 | 0.50 | 0.55 | 0.00 |

| 15 | 0.35 | 0.40 | 0.15 |

| 30 | 0.21 | 0.26 | 0.29 |

| 45 | 0.09 | 0.14 | 0.41 |

| 60 | 0.02 | 0.07 | 0.48 |

| 75 | <0.01 | 0.05 | 0.49 |

The adoption of these sophisticated analytical methodologies provides a robust framework for the development and optimization of synthetic routes to this compound, ensuring higher efficiency, better process control, and enhanced product quality.

The Role of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The acetyl moiety of 1-(2,3-dihydrobenzofuran-3-yl)ethanone serves as a versatile functional handle that can be readily transformed to participate in various cyclization reactions, leading to the formation of diverse and complex heterocyclic scaffolds. The reactivity of the ketone and the adjacent methylene (B1212753) group allows for its elaboration into key intermediates for well-established heterocyclic syntheses.

For instance, condensation of this compound with aldehydes can furnish the corresponding chalcone (B49325) derivative. These α,β-unsaturated ketones are pivotal precursors for the synthesis of pyrimidines and pyrazolines. Reaction of the chalcone with urea (B33335) or thiourea (B124793) under basic conditions, a variant of the Biginelli reaction, would yield dihydropyrimidinones or thiones. wikipedia.orgnih.gov Similarly, treatment with hydrazine (B178648) hydrate (B1144303) allows for the construction of the pyrazoline ring system. youtube.com

Furthermore, the acetyl group can be transformed into a 1,3-dicarbonyl system, a key precursor for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. wikipedia.org This transformation would significantly broaden the scope of accessible heterocyclic scaffolds from the parent ketone. The functionalized 2,3-dihydrobenzofuran (B1216630) moiety can also be a substrate in reactions like the Gewald synthesis of aminothiophenes, which typically involves a ketone, an activated nitrile, and elemental sulfur. mdpi.comnih.govresearchgate.net

The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound through various synthetic transformations.

| Starting Material Transformation | Reagents | Resulting Heterocyclic Scaffold |

| Condensation to Chalcone | Aromatic Aldehyde, Base | Dihydropyrimidinone/thione, Pyrazoline |

| Formation of 1,3-Dicarbonyl | Base, Ester | Furan (B31954), Pyrrole, Thiophene |

| Gewald Reaction | Activated Nitrile, Sulfur, Base | 2-Aminothiophene |

| Pyridazine Synthesis | Hydrazine | Pyridazine |

These examples underscore the potential of this compound as a foundational building block for a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Building Block for Natural Product Total Synthesis

The 2,3-dihydrobenzofuran skeleton is a recurring structural motif in a multitude of natural products exhibiting a wide spectrum of biological activities. wikipedia.orgnih.govnih.gov While a direct application of this compound in a completed total synthesis is not yet prominently reported, its potential as a chiral building block for the assembly of such natural products is significant. The strategic placement of the acetyl group at the C-3 position provides a convenient handle for elaboration into more complex side chains or for the annulation of additional rings, as required for specific natural product targets.

Many natural products feature a substituted 2,3-dihydrobenzofuran core, and the development of synthetic routes to these molecules is an active area of research. wikipedia.orgnih.gov The enantioselective synthesis of 2,3-dihydrobenzofuran derivatives is of particular importance, as the biological activity of these natural products is often dependent on their stereochemistry.

Below is a table of selected natural products containing the 2,3-dihydrobenzofuran scaffold, for which this compound could serve as a potential synthetic precursor after appropriate functional group manipulations.

| Natural Product | Biological Activity |

| (+)-Decursivine | Antitumor |

| Serotobenine | Serotonin antagonist |

| Lithospermic Acid | Anti-HIV |

| Linderol A | Anti-inflammatory |

| Pterocarpans | Antifungal, Antibacterial |

The synthesis of these complex molecules often requires the strategic introduction of functional groups and the control of stereochemistry. The availability of this compound, potentially in an enantiomerically pure form, would offer a significant advantage in the retrosynthetic analysis and subsequent execution of the total synthesis of these and other related natural products.

Applications in Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. youtube.comwikipedia.org The 2,3-dihydrobenzofuran scaffold is an attractive core for DOS libraries due to its prevalence in bioactive natural products and its three-dimensional character. youtube.com this compound is an excellent starting point for the construction of such libraries.

The reactive acetyl group can be subjected to a wide range of chemical transformations to introduce molecular diversity. For example, the ketone can undergo aldol (B89426) condensations, Wittig reactions, reductions to the corresponding alcohol followed by esterification or etherification, and conversion to various heterocyclic systems as previously discussed. Each of these transformations can be performed with a diverse set of reagents, leading to a large and structurally varied library of compounds based on the common 2,3-dihydrobenzofuran core.

The following table illustrates how the acetyl group of this compound can be utilized to generate a diverse library of compounds.

| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold |

| Aldol Condensation | Various Aldehydes | α,β-Unsaturated Ketones (Chalcones) |

| Wittig Reaction | Various Phosphonium (B103445) Ylides | Alkenes |

| Reduction & Derivatization | Reducing Agents, Acylating/Alkylating Agents | Alcohols, Esters, Ethers |

| Heterocycle Formation | Hydrazines, Ureas, etc. | Pyrazoles, Pyrimidines, etc. |

The ability to generate a wide range of analogs from a single, readily accessible starting material makes this compound a valuable tool in the quest for novel drug candidates and chemical probes.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single pot, often with high atom economy and efficiency. organic-chemistry.orgorganic-chemistry.org Ketones are frequently employed as key components in a variety of MCRs, and this compound is well-suited to participate in these transformations.

Several named MCRs, such as the Biginelli, Hantzsch, Passerini, and Ugi reactions, utilize a ketone as one of the starting materials. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org By employing this compound in these reactions, it is possible to directly incorporate the 2,3-dihydrobenzofuran scaffold into the resulting complex products.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (or in this case, a ketone like this compound after conversion to a suitable dicarbonyl), and urea or thiourea to form dihydropyrimidinones or thiones. wikipedia.orgorganic-chemistry.org

Hantzsch Pyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org

Passerini Reaction: A three-component reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to give α-acyloxy amides. wikipedia.orgorganic-chemistry.org

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides. organic-chemistry.orgwikipedia.org

The following table outlines the potential integration of this compound into these MCRs and the expected product classes.

| Multicomponent Reaction | Other Components | Resulting Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

The integration of this compound into these powerful synthetic methodologies provides a rapid and efficient route to novel and complex molecules incorporating the privileged 2,3-dihydrobenzofuran motif, further highlighting its versatility as a synthetic intermediate.

Structure Reactivity Relationship Studies in the Context of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone

Systematic Substitution Effects on Reaction Pathways and Selectivity

The electronic nature of substituents on the aromatic portion of the 2,3-dihydrobenzofuran (B1216630) ring plays a crucial role in directing the course and efficiency of chemical transformations. Studies on the synthesis of related 3-acylbenzofurans and 3,3-disubstituted-2,3-dihydrobenzofurans provide valuable insights into these effects.

In the context of synthesizing 3-acylbenzofurans from 2,3-dihydrobenzofuran precursors, the presence of both electron-donating and electron-withdrawing groups on the phenyl ring has been shown to be well-tolerated, leading to excellent yields of the desired products. For instance, in a selective synthesis of 3-acylbenzofurans, various substituents on the phenyl ring of a 2,3-dihydrobenzofuran starting material reacted smoothly. nih.gov The reaction demonstrated that electron-donating groups (e.g., p-methyl, o-methoxy) and electron-withdrawing groups (e.g., p-chloro) all resulted in high yields of the corresponding 3-acylbenzofurans. nih.gov Similarly, a thiophenyl group was also compatible with the reaction conditions. nih.gov

A more quantitative understanding of substituent effects can be gleaned from the enantioselective synthesis of (R)-1-(3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one and its derivatives. In this palladium-catalyzed process, the electronic properties of substituents on the arenediazonium salt precursor had a discernible impact on both the yield and the enantiomeric ratio (er) of the product.

An enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans, which generates a ketone adjacent to a quaternary stereocenter, has been developed. nih.gov This method, involving a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation, demonstrates good tolerance for a range of functional groups on the aromatic ring. nih.gov The results indicate that both electron-donating and electron-withdrawing substituents are compatible with the reaction, affording the products in good yields and high enantiomeric ratios. nih.gov For example, monosubstituted dihydrobenzofuran ketones with a 6-Me or 5-OMe group were obtained in good yields (64% and 70%, respectively) and with a high enantiomeric ratio of 99:1 for both. nih.gov Electron-withdrawing substituents, such as a 7-Br or a 5-NO2 group, also led to the corresponding products with excellent enantiomeric ratios. nih.gov

The following interactive table summarizes the influence of aromatic ring substituents on the synthesis of selected (R)-1-(3-methyl-2,3-dihydrobenzofuran-3-yl)ethanone analogs:

Interactive Data Table: Influence of Aromatic Ring Substituents on the Synthesis of (R)-1-(3-methyl-2,3-dihydrobenzofuran-3-yl)ethanone Analogs

| Substituent | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| H | (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 81 | 95:5 |

| 6-Me | (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 61 | 93:7 |

| 5-OMe | (R)-1-(5-Methoxy-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 70 | 99:1 |

| 7-Br | (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 55 | 92:8 |

| 5-NO₂ | (R)-1-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)propan-2-one | Not specified | Excellent er |

Data sourced from a study on the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

These findings underscore the principle that the electronic environment of the 2,3-dihydrobenzofuran core, modulated by substituents, can influence the rate and selectivity of reactions at the C3 position. Generally, electron-donating groups enhance the nucleophilicity of the aromatic ring, potentially affecting reactions that involve the π-system, while electron-withdrawing groups have the opposite effect. lumenlearning.comlibretexts.org

Conformational Influences on Reactivity

The dihydrofuran ring of the 2,3-dihydrobenzofuran system is not planar. This conformational flexibility can influence the reactivity of substituents attached to it. The five-membered ring can adopt various envelope and twist conformations, and the preferred conformation can be influenced by the nature and position of substituents.

While specific conformational analysis of 1-(2,3-dihydrobenzofuran-3-yl)ethanone is not extensively detailed in the available literature, studies on related fused furan (B31954) ring systems, such as 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran, offer valuable insights. researchgate.net These tricyclic compounds exhibit a conformational stiffness due to the fused ring system, which in turn affects their pseudorotational preferences. researchgate.net

For this compound, the acetyl group at the C3 position is expected to have a significant impact on the conformational equilibrium of the dihydrofuran ring. The steric bulk of the acetyl group will likely favor conformations that minimize steric interactions with the rest of the molecule. This preferred conformation can, in turn, influence the accessibility of the acetyl group's carbonyl carbon to attacking nucleophiles and the trajectory of such attacks.

The orientation of the acetyl group, whether it is in a pseudo-axial or pseudo-equatorial position, will affect its reactivity. A pseudo-equatorial orientation would likely make the carbonyl group more accessible for reactions, while a pseudo-axial orientation might lead to increased steric hindrance. The specific conformational preference will be a balance between minimizing steric strain and optimizing electronic interactions.

Stereochemical Effects on Reaction Outcomes

The C3 position of this compound is a chiral center, meaning that reactions involving this center can lead to the formation of stereoisomers. The stereochemical outcome of such reactions is highly dependent on the reaction conditions, the reagents used, and the existing stereochemistry of the starting material.

The development of methods for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran derivatives highlights the importance of stereochemical control. rochester.edu For instance, in the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans, a chiral N,N-ligand is employed in a palladium-catalyzed process to create a quaternary stereogenic center at the C3 position with high enantiomeric excess. nih.gov This demonstrates that the approach of a reactant to the C3 position can be effectively controlled by a chiral catalyst, leading to a predominance of one enantiomer over the other.

Furthermore, biocatalytic strategies have been employed to achieve high stereoselectivity in reactions involving the 2,3-dihydrobenzofuran scaffold. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). rochester.edu Computational and structure-reactivity studies in such systems help in creating a stereochemical model that can rationalize the high stereoselectivity of the biocatalyst. rochester.edu

In reactions of this compound itself, such as the reduction of the ketone to an alcohol, the formation of two diastereomers is possible. The ratio of these diastereomers will be determined by the facial selectivity of the hydride attack on the carbonyl group. This selectivity is influenced by the steric environment around the ketone, which is dictated by the conformation of the dihydrofuran ring and the relative positioning of its substituents. Chiral reducing agents or catalysts can be employed to favor the formation of one diastereomer over the other.

The following table lists the chemical compounds mentioned in this article.

Exploration of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone in Advanced Materials Science

Derivatization for Monomer and Polymer Synthesis

The structure of 1-(2,3-Dihydrobenzofuran-3-yl)ethanone offers several avenues for its transformation into a monomer suitable for polymerization. The presence of the ketone functionality and the aromatic ring are key to these potential derivatization strategies.

One prospective approach involves leveraging the reactivity of the ketone group. For instance, the development of keto-functionalized polymers allows for post-polymerization modification, where the ketone acts as a handle for attaching other functional moieties. nih.govnih.govresearchgate.net A methacrylate (B99206) monomer with a ketone side-chain, for example, can be polymerized via techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) to produce well-defined polymers. nih.gov While this has been demonstrated with other keto-containing monomers, a similar strategy could be envisioned for a derivative of This compound .

Another potential pathway is through the synthesis of vinyl monomers from the acetyl group, which could then undergo polymerization. Furthermore, the aromatic ring of the dihydrobenzofuran moiety could be functionalized, for instance, through bromination followed by cross-coupling reactions to introduce polymerizable groups like styrenyl or acryloyl moieties. Benzofuran (B130515) derivatives have been utilized in the synthesis of various polymers, including polyamides and polyesters, suggesting the feasibility of incorporating the dihydrobenzofuran core into polymer backbones. researchgate.net

Table 1: Potential Polymerization Strategies for Derivatives of this compound

| Polymerization Approach | Proposed Monomer Type | Potential Polymer Properties |

| Chain-growth polymerization | Methacrylate or acrylate (B77674) derivative | Thermally stable, potentially photoactive |

| Condensation polymerization | Diamine or dicarboxylic acid derivative | High-performance polyamides or polyesters |

| Ring-opening polymerization | Bicyclic lactone derivative | Biodegradable polyesters |

It is important to note that these are theoretical pathways, and the synthesis and polymerization of such monomers derived from This compound would require experimental validation.

Integration into Functional Organic Materials

Functional organic materials derive their properties from the electronic and structural characteristics of their constituent molecules. researchgate.net The dihydrobenzofuran unit is a component of various natural products and has been explored in the context of organic materials. nih.gov

The incorporation of This compound or its derivatives into larger π-conjugated systems could lead to materials with interesting photophysical or electronic properties. The dihydrobenzofuran moiety can influence the electron density and conformation of such systems. For example, the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, which are chalcones, highlights how the dihydrobenzofuran core can be integrated into extended conjugated structures. organic-chemistry.org Such materials could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the tuning of energy levels is crucial.

The ketone group itself can serve as a site for creating materials with specific functionalities. For instance, condensation reactions with hydrazines could yield hydrazones, which are known to exhibit interesting photochromic or fluorescent behaviors.

Precursors for Supramolecular Assemblies and Framework Materials

Supramolecular chemistry relies on non-covalent interactions to construct well-defined architectures from molecular building blocks. rsc.org The defined shape and functional groups of This compound make it a candidate for designing components of supramolecular systems.

For the development of metal-organic frameworks (MOFs), the molecule would first need to be derivatized to include coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles. researchgate.netoup.com For example, functionalization of the aromatic ring with two carboxylic acid groups could transform the molecule into a linker for MOF synthesis. The rigidity of the dihydrobenzofuran core could help in the formation of porous structures with high thermal stability. oup.com MOFs are known for their applications in gas storage, separation, and catalysis. nih.gov

Table 2: Prospective Functionalization of this compound for Supramolecular Chemistry

| Target Supramolecular Structure | Required Derivatization | Potential Application |

| Metal-Organic Framework (MOF) | Addition of carboxylate or pyridyl groups | Gas storage, catalysis |

| Hydrogen-bonded network | Introduction of amide or urea (B33335) functionalities | Molecular recognition, sensing |

| Liquid Crystals | Attachment of long alkyl chains | Display technologies |

The design of such precursors would need to consider the steric and electronic effects of the dihydrobenzofuran core on the self-assembly process.

Role in Hybrid Inorganic-Organic Materials Development

Hybrid inorganic-organic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. rsc.orgresearchgate.netnih.gov These materials can exhibit enhanced or novel functionalities compared to their individual constituents. nih.gov

This compound could be incorporated into such hybrid materials through several hypothetical routes. One approach involves the sol-gel process, where a derivative of the compound bearing hydrolysable silyl (B83357) groups (e.g., trimethoxysilyl) is co-condensed with a metal alkoxide like tetraethyl orthosilicate (B98303) (TEOS). nih.gov This would result in a silica (B1680970) matrix covalently functionalized with the dihydrobenzofuran moiety.

The oxygen atoms of the ether and ketone functionalities could also potentially coordinate to metal centers on the surface of inorganic nanoparticles or within a hybrid perovskite structure, although these interactions would likely be weaker than covalent bonds. researchgate.net The properties of the resulting hybrid material would depend on the nature of the inorganic component and the strength of the organic-inorganic interface. Such materials could find applications in areas like catalysis, sensing, or as specialized coatings.

Current Challenges and Future Perspectives in the Academic Research of 1 2,3 Dihydrobenzofuran 3 Yl Ethanone

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 1-(2,3-dihydrobenzofuran-3-yl)ethanone lies in the development of efficient and sustainable methods for its synthesis. Current strategies often focus on the construction of the dihydrobenzofuran core, with the introduction of the 3-acetyl group being a secondary consideration. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the synthesis of substituted dihydrobenzofurans. nih.govacs.orgthieme-connect.comrsc.orgnih.gov

Recent advances in rhodium(III)-catalyzed C-H activation and annulation reactions have shown promise for the construction of functionalized dihydrobenzofurans. nih.govthieme-connect.com For instance, the coupling of N-phenoxyacetamides with various partners like propargyl carbonates can yield 3-alkylidene dihydrobenzofuran derivatives, which could potentially be converted to the desired ketone. nih.govacs.org Similarly, palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes offers a convergent route to the dihydrobenzofuran skeleton. acs.orgnih.gov